N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide
Description
N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 2,5-dimethylphenyl group at the N-position and a 3,4,5-triethoxy-substituted benzoyl moiety at the carbonyl position. This compound belongs to a broader class of thiosemicarbazones and hydrazinecarbothioamides, which are known for their diverse biological activities, including anticancer and antioxidant properties. The triethoxy substituents on the benzoyl group likely enhance lipophilicity and electronic effects, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C22H29N3O4S/c1-6-27-18-12-16(13-19(28-7-2)20(18)29-8-3)21(26)24-25-22(30)23-17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26)(H2,23,25,30) |
InChI Key |
ZKVYPYYJPIKKII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 3,4,5-Triethoxybenzoyl Chloride
The 3,4,5-triethoxybenzoyl moiety is introduced via acyl chloride intermediates. 3,4,5-Triethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions:
Key parameters include stoichiometric excess of SOCl₂ (1.5–2.0 eq.), reflux in dry dichloromethane (DCM), and inert atmosphere. The acyl chloride is purified via vacuum distillation (yield: 85–92%).
Synthesis of N-(2,5-Dimethylphenyl)Hydrazinecarbothioamide
The thiocarbamide backbone is constructed by reacting 2,5-dimethylaniline-derived isothiocyanate with hydrazine hydrate:
Optimization notes :
Acylation of Hydrazinecarbothioamide with 3,4,5-Triethoxybenzoyl Chloride
The final step involves coupling the hydrazinecarbothioamide with the acyl chloride under Schotten-Baumann conditions:
Reaction Conditions and Workup
Analytical Validation
-
FT-IR :
-
¹H NMR (400 MHz, DMSO-d₆) :
-
LC-MS : m/z 485.2 [M+H]⁺ (calculated: 484.6).
Alternative Method: One-Pot Sequential Synthesis
A streamlined approach combines isothiocyanate formation and acylation in situ:
-
2,5-Dimethylaniline is treated with thiophosgene (Cl₂C=S) to generate 2,5-dimethylphenyl isothiocyanate .
-
Hydrazine hydrate is added to form N-(2,5-dimethylphenyl)hydrazinecarbothioamide .
-
3,4,5-Triethoxybenzoyl chloride is introduced directly into the reaction mixture.
Advantages :
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise (Two-Step) | 72 | 98 | High | Moderate |
| One-Pot | 68 | 95 | Moderate | High |
Key observations :
-
The stepwise method offers higher purity and reproducibility, critical for pharmaceutical applications.
-
The one-pot approach reduces solvent use and time, favoring industrial-scale production.
Challenges and Optimization Strategies
Regioselectivity in Acylation
The hydrazinecarbothioamide contains two nucleophilic NH groups. Acylation at the desired position (adjacent to the thiourea group) is ensured by:
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituent groups on the phenyl rings and the nature of the carbonyl or hydrazine-linked moieties. Key comparisons include:
Key Findings:
Anticancer Activity :
- The pyridin-2-ylmethylidene analogue (IC₅₀ = 0.8 µM/L) demonstrates potency comparable to the triethoxy derivative, suggesting that electron-withdrawing groups (e.g., pyridyl) enhance activity .
- Morpholine conjugates (e.g., VA8–VA11) show improved activity when complexed with Cu(II), highlighting the role of metal coordination in targeting cancer cells .
Structural Features: The triethoxy group introduces steric bulk and electron-donating effects, which may reduce dimerization tendencies compared to chlorophenyl or hydroxynaphthyl analogues . Non-planar structures (e.g., dihedral angle = 85.3° in N-(2,3-dimethylphenyl) derivatives) disrupt molecular packing, whereas planar analogues (e.g., N-(3,5-dimethylphenyl)) form stable dimers .
Antioxidant Activity :
- Hydrazinecarbothioamides with methoxy/hydroxy groups (e.g., 3-hydroxynaphthyl derivatives) exhibit strong radical scavenging, but the triethoxy group’s lipophilicity may alter membrane permeability and efficacy .
Synthetic Yields :
- Compounds with simple substituents (e.g., methoxyphenyl) achieve higher yields (>90%) compared to bulkier triethoxy derivatives, which may require optimized synthetic routes .
Biological Activity
N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 373.45 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from its structure.
The compound features a hydrazinecarbothioamide moiety linked to a triethoxyphenyl group, which is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The initial step includes the reaction of 2,5-dimethylphenyl hydrazine with an appropriate carbonyl compound derived from 3,4,5-triethoxybenzoyl chloride.
- Formation of Thioamide : The resultant hydrazone undergoes thiocarbonylation to yield the final thioamide product.
Biological Activity
The biological activity of this compound has been investigated across various studies focusing on its pharmacological effects:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells, leading to apoptosis.
- Case Study : A study demonstrated that derivatives of hydrazinecarbothioamide showed cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens:
- In Vitro Testing : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate inhibitory effects.
- Mechanism : It is hypothesized that the presence of the triethoxy group enhances membrane permeability leading to increased susceptibility of bacterial cells.
Research Findings Summary
Q & A
Q. Basic
- MCF-7 breast cancer cells : Compounds are tested for cytotoxicity using MTT assays, with IC₅₀ values compared to reference drugs (e.g., Doxorubicin, IC₅₀ = 0.8 µM/L for analog 6 in ) .
- Cell cycle analysis : Flow cytometry quantifies apoptosis (sub-G1 population) and cell cycle arrest (e.g., G2/M phase blockade) .
How do substituents on the phenyl rings influence bioactivity?
Advanced
Structure-activity relationships (SAR) reveal:
- Lipophilicity : 2,5-dimethylphenyl groups enhance membrane permeability, improving anticancer activity .
- Electron-withdrawing/donating groups : Triethoxy substituents on the benzoyl moiety increase electron density, stabilizing radical scavenging in antioxidant assays .
- Steric effects : Ortho-substituted analogs (e.g., 2,6-dimethylphenyl) may reduce binding affinity due to steric hindrance in enzyme pockets .
Can computational modeling predict modifications to enhance its anticancer potency?
Advanced
Integrated computational approaches include:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO) to predict redox behavior .
- Molecular docking : Screens binding affinities to targets like topoisomerase II or EGFR kinase, identifying substituents for improved interactions .
- QSAR models : Correlates substituent properties (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .
What mechanistic studies are essential to elucidate its mode of action?
Q. Advanced
- Reactive Oxygen Species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular ROS generation linked to apoptosis .
- Western blotting : Assesses protein expression (e.g., Bcl-2, Bax, caspase-3) to map apoptotic pathways .
- Mitochondrial membrane potential assays : JC-1 staining evaluates mitochondrial dysfunction, a hallmark of intrinsic apoptosis .
How can synergistic effects with existing chemotherapeutics be investigated?
Q. Advanced
- Combination index (CI) analysis : Uses Chou-Talalay methodology to determine synergism (CI < 1) or antagonism (CI > 1) with drugs like paclitaxel .
- Transcriptomic profiling : RNA-seq identifies upregulated/downregulated pathways in combination-treated cells vs. monotherapy .
What formulation strategies improve its stability and bioavailability?
Q. Advanced
- Nanocarrier encapsulation : Liposomes or PLGA nanoparticles enhance solubility and prolong half-life .
- Pro-drug design : Modifies thioamide or triethoxy groups to reduce metabolic degradation while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
